molecular formula C14H10Br2O B13703629 2,2-Dibromo-1-(4-phenylphenyl)ethanone

2,2-Dibromo-1-(4-phenylphenyl)ethanone

Cat. No.: B13703629
M. Wt: 354.04 g/mol
InChI Key: VHMQXWDTZAUVLO-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(4-phenylphenyl)ethanone is an organic compound with the molecular formula C14H10Br2O It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a phenyl group attached to the ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(4-phenylphenyl)ethanone typically involves the bromination of 1-(4-phenylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of industrial reactors to ensure efficient mixing and temperature control. The product is then purified through recrystallization or distillation to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dibromo compound into a mono-bromo or de-brominated product using reducing agents like zinc and acetic acid.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as zinc (Zn) in acetic acid or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of mono-bromo or de-brominated ethanone derivatives.

    Substitution: Formation of substituted ethanone derivatives with various functional groups.

Scientific Research Applications

2,2-Dibromo-1-(4-phenylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(4-phenylphenyl)ethanone involves its interaction with molecular targets through its bromine atoms and phenyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,2-Dibromo-1-(4-bromophenyl)ethanone: Similar structure but with an additional bromine atom on the phenyl ring.

    2,2-Dibromo-1-phenylethanone: Lacks the additional phenyl group, making it less complex.

    1-(4-Phenylphenyl)ethanone: Lacks the bromine atoms, resulting in different reactivity and applications.

Uniqueness: 2,2-Dibromo-1-(4-phenylphenyl)ethanone is unique due to the presence of both bromine atoms and a phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C14H10Br2O

Molecular Weight

354.04 g/mol

IUPAC Name

2,2-dibromo-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C14H10Br2O/c15-14(16)13(17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14H

InChI Key

VHMQXWDTZAUVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(Br)Br

Origin of Product

United States

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